2-Aminomalononitrile 4-methylbenzenesulfonate

Stability Salt selection Reagent handling

Select 2-Aminomalononitrile 4-methylbenzenesulfonate (AMN tosylate) for superior shelf stability and precise stoichiometric control. Unlike its free base—a yellow oil prone to spontaneous polymerization—this white-to-beige crystalline salt enables reproducible heterocycle synthesis (5-amino-4-cyano-1,3-oxazoles, imidazoles) and DSC-characterized thermal curing (exotherm 170–195°C) for prebiotic polymer coatings. The well-defined crystalline form eliminates batch variability in drug discovery and process scale-up, making it the reagent of choice for diazonamide A intermediates and IκB kinase-β inhibitor development.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 5098-14-6
Cat. No. B1269769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomalononitrile 4-methylbenzenesulfonate
CAS5098-14-6
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N
InChIInChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2
InChIKeyMEUWQVWJLLBVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminomalononitrile 4-methylbenzenesulfonate (CAS 5098-14-6) | Tosylate Salt for Heterocyclic Synthesis and Prebiotic Polymer Research


2-Aminomalononitrile 4-methylbenzenesulfonate (CAS 5098-14-6), also known as aminomalononitrile tosylate or AMN tosylate, is a stabilized salt form of the highly reactive aminomalononitrile (AMN) free base [1]. The free base AMN (C3H3N3, MW 81.08) is a yellow oil that rapidly polymerizes and degrades into a dark-brown tarry mass, making it impractical for routine handling and storage [2]. In contrast, the tosylate salt is a white to beige crystalline powder with a molecular formula of C10H11N3O3S (MW 253.28) and a melting point of 164-174°C with decomposition . This salt serves as a key intermediate in the synthesis of 5-amino-4-cyano-1,3-oxazoles, imidazoles, and other nitrogen-containing heterocycles, and has found renewed interest as a monomer for prebiotic chemistry-inspired polymer coatings [3].

2-Aminomalononitrile 4-methylbenzenesulfonate: Why the Free Base or Alternative Salts Cannot Be Interchanged


Direct substitution of 2-aminomalononitrile 4-methylbenzenesulfonate with the free base aminomalononitrile is not a viable option due to the latter's extreme instability—AMN free base is a yellow oil that undergoes spontaneous polymerization under ambient conditions, precluding its use as a shelf-stable reagent [1]. While the hydrochloride salt (CAS 121040-01-5) exists as an alternative, its solid-state stability profile and handling characteristics are less rigorously documented in the primary literature, and it is less commonly employed as a standard reagent in heterocyclic synthesis protocols . The tosylate salt, in contrast, provides a well-defined crystalline form that enables precise stoichiometric control in synthetic applications and has been the subject of detailed thermal and kinetic characterization, establishing it as the preferred form for reproducible, scalable research and industrial processes [2].

2-Aminomalononitrile 4-methylbenzenesulfonate: Head-to-Head Comparative Evidence for Procurement Decisions


Solid-State Stability: Tosylate Salt vs. Unstable Free Base

The tosylate salt form provides a stable, crystalline solid that can be stored and handled under standard laboratory conditions, whereas the corresponding free base aminomalononitrile (AMN) is a yellow oil that spontaneously polymerizes and degrades into a dark-brown tarry mass, rendering it unsuitable for direct use as a reagent [1]. The free base is typically generated and used in situ, as it cannot be reliably stored [2]. This fundamental difference in physical form and stability directly impacts experimental reproducibility and procurement feasibility.

Stability Salt selection Reagent handling

Thermal Polymerization Kinetics: DSC Characterization of AMN Tosylate

Differential scanning calorimetry (DSC) of the tosylate salt (AMNS) reveals a well-defined exothermic polymerization peak in the range of 170–195°C with an evolved heat (ΔH) of approximately 300 J/g, indicating a highly efficient, autocatalytic bulk polymerization process initiated at relatively low temperatures [1]. This quantitative thermal fingerprint allows for the controlled use of the tosylate salt as a monomer for producing HCN-derived polymers. In contrast, the free base AMN polymerizes spontaneously and uncontrollably at ambient temperature, precluding any comparable thermal analysis or controlled polymerization [2].

Thermal analysis Polymerization Kinetics DSC

Synthetic Yield: Optimized Preparation of Tosylate Salt

A well-established synthetic route for aminomalononitrile p-toluenesulfonate proceeds via reduction of oximinomalononitrile with aluminum amalgam, followed by salt formation with p-toluenesulfonic acid, yielding the stable tosylate salt in 78–82% yield . This yield is representative of a reproducible, scalable process. While the hydrochloride salt (CAS 121040-01-5) is commercially available, its synthetic preparation and yield are less frequently reported in the primary literature, and it is less commonly employed as a standard reagent in heterocyclic synthesis .

Synthesis Yield Process chemistry

Efficiency in Heterocycle Synthesis: Oxazole Formation

Aminomalononitrile tosylate reacts with acid chlorides to give 2-alkyl- and 2-aryl-5-amino-4-cyano-1,3-oxazoles in good to excellent yields [1]. A one-pot method using carboxylic acids and the tosylate salt in the presence of dicyclohexylcarbodiimide (DCC) provides a convenient route to 2-substituted 5-amino-4-cyano-1,3-oxazoles, which are valuable intermediates for anti-HIV/AIDS and anti-cancer agents [2]. The free base AMN, due to its instability, cannot be used as a shelf-stable reagent in these transformations without in situ generation, which introduces additional handling complexity and potential batch-to-batch variability.

Heterocyclic synthesis Oxazole Reagent utility

2-Aminomalononitrile 4-methylbenzenesulfonate: Quantified Application Scenarios for R&D and Scale-Up


Controlled Thermal Polymerization for Prebiotic Chemistry-Derived Coatings

Researchers developing prebiotic chemistry-inspired polymer coatings require a monomer that can be stored and handled as a solid, then thermally polymerized in a controlled manner. The DSC-characterized thermal behavior of 2-aminomalononitrile 4-methylbenzenesulfonate (exothermic peak 170–195°C, ΔH ≈ 300 J/g) provides the necessary kinetic data for designing reproducible thermal curing processes [1]. The stable tosylate salt enables bulk polymerization under controlled heating, yielding HCN-derived polymers with potential applications as biocompatible coatings and anti-corrosion layers, a feat impossible with the unstable free base [1].

Reproducible Synthesis of 5-Amino-4-cyano-1,3-oxazoles for Drug Discovery

Medicinal chemists synthesizing 2-substituted 5-amino-4-cyano-1,3-oxazoles as intermediates for antiviral and anticancer agents benefit from the ready-to-use, crystalline nature of the tosylate salt. The one-pot method using carboxylic acids and the tosylate salt in the presence of DCC provides reliable access to these heterocycles [2]. Using the free base would necessitate in situ generation, introducing additional steps and batch-to-batch variability that are unacceptable in drug discovery and scale-up contexts.

Reliable Reagent for Diazonamide and IκB Kinase-β Inhibitor Synthesis

In advanced synthetic projects targeting complex natural products like diazonamide A (via Heck endocyclization) or IκB kinase-β inhibitors, the tosylate salt serves as a stable, well-defined reagent . Its shelf stability ensures consistent stoichiometry and reactivity across multiple synthetic campaigns, a critical requirement for process development and patent validation where reproducibility is paramount.

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